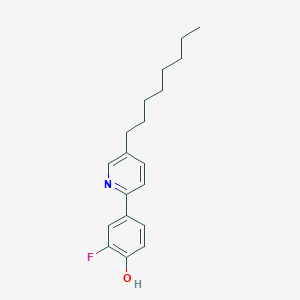
2-fluoro-4-(5-octyl-2-pyridinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-4-(5-octyl-2-pyridinyl)phenol is a useful research compound. Its molecular formula is C19H24FNO and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.18419255 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-4-(5-octyl-2-pyridinyl)phenol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling or Ullmann-type coupling, to introduce the pyridinyl and fluorophenol moieties. Key parameters include:
- Temperature control (e.g., 60–100°C for coupling reactions to avoid side products).
- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity for aromatic substitutions).
- Catalyst systems (e.g., Pd catalysts for cross-coupling reactions).
Analytical techniques like thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates . For example, 1H NMR can confirm the integration ratio of the octyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- 19F NMR detects fluorine environments (e.g., δ -110 to -120 ppm for aromatic F).
- IR spectroscopy identifies hydroxyl (3200–3600 cm−1) and pyridine ring vibrations (1600 cm−1) .
- Mass spectrometry (HRMS) confirms molecular weight (calculated: ~331.4 g/mol).
- X-ray crystallography resolves bond angles and torsional strain in the pyridine-phenol system, though crystallization may require slow evaporation in hexane/ethyl acetate .
Q. What strategies improve the solubility and stability of this compound in aqueous media?
Methodological Answer: The compound’s hydrophobicity (due to the octyl chain) limits aqueous solubility. Strategies include:
- Co-solvent systems (e.g., DMSO:water mixtures).
- Micellar encapsulation using surfactants like SDS or polysorbates.
- Derivatization : Introducing polar groups (e.g., sulfonate) on the phenol ring without disrupting bioactivity .
Stability studies under varying pH (4–9) and temperature (4–37°C) are essential to assess decomposition pathways .
Advanced Research Questions
Q. How does the structure of this compound influence its biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- The octyl chain enhances lipid membrane permeability, critical for cellular uptake.
- The pyridine ring acts as a hydrogen-bond acceptor, potentially targeting enzymes or receptors.
- The fluorine atom modulates electron density, affecting binding affinity to hydrophobic pockets.
Biological assays (e.g., enzyme inhibition or cell viability tests) should compare analogs with varying chain lengths or substituents .
Q. How can computational methods predict the binding modes of this compound to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger) models interactions with proteins (e.g., kinases or GPCRs).
- Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity (e.g., HOMO/LUMO gaps).
- Molecular Dynamics (MD) simulations assess stability of ligand-target complexes in solvated environments .
Q. What experimental approaches resolve contradictions in bioactivity data for this compound?
Methodological Answer:
- Dose-response curves across multiple cell lines (e.g., IC50 variability due to efflux pumps).
- Counter-screening against off-target receptors (e.g., using radioligand displacement assays).
- Metabolite profiling (LC-MS) to identify active or inhibitory derivatives formed in vitro .
Q. How can isotopic labeling (e.g., 18F^{18}F18F) be applied to study the pharmacokinetics of this compound?
Methodological Answer:
- Radiosynthesis : 18F-labeling via nucleophilic aromatic substitution (e.g., replacing a nitro group with 18F-fluoride).
- PET imaging quantifies biodistribution in animal models.
- Metabolite analysis using radio-HPLC to distinguish intact compounds from breakdown products .
Q. What crystallographic techniques elucidate polymorphism or conformational flexibility?
Methodological Answer:
- Single-crystal X-ray diffraction resolves torsional angles between the pyridine and phenol rings.
- Powder XRD detects polymorphic forms under varying crystallization conditions.
- Variable-temperature NMR probes dynamic conformational changes (e.g., rotation of the octyl chain) .
属性
IUPAC Name |
2-fluoro-4-(5-octylpyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c1-2-3-4-5-6-7-8-15-9-11-18(21-14-15)16-10-12-19(22)17(20)13-16/h9-14,22H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTLVJLGYNZTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













